molecular formula C22H21NO2 B4977185 N-[(2-methoxyphenyl)methyl]-2-(4-phenylphenyl)acetamide

N-[(2-methoxyphenyl)methyl]-2-(4-phenylphenyl)acetamide

Cat. No.: B4977185
M. Wt: 331.4 g/mol
InChI Key: RDHHIEJZQUWZMR-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-2-(4-phenylphenyl)acetamide is an organic compound with a complex structure that includes both methoxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-2-(4-phenylphenyl)acetamide typically involves the reaction of 2-methoxybenzylamine with 4-phenylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2-(4-phenylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-2-(4-phenylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-(4-phenylphenyl)acetamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and pain receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)acetamide
  • N-(4-methoxyphenyl)acetamide
  • 2-methoxy-5-phenylacetamide

Uniqueness

N-[(2-methoxyphenyl)methyl]-2-(4-phenylphenyl)acetamide is unique due to its specific structural features, including the presence of both methoxy and phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-25-21-10-6-5-9-20(21)16-23-22(24)15-17-11-13-19(14-12-17)18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHHIEJZQUWZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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